Racemic Verapamilic Acid Isolation Yield and Purity vs. Alternative Resolution Intermediates
In the scalable process reported by Bannister et al., racemic 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (verapamilic acid) was isolated in 89–96% physical yield with 97–99% HPLC purity after controlled precipitation by acidification at 60–65 °C [1]. This compares favorably with the alternative brucine-mediated resolution of the same acid disclosed in DE-A-2059923, which employed a highly toxic alkaloid and suffered from doubtful reproducibility, making it unsuitable for multi-tonne manufacture [2]. Furthermore, direct resolution of verapamil free base required inefficient multiple recrystallizations to achieve high enantiomeric excess [1]. The α-methyl benzylamine resolution of racemic verapamilic acid was successfully demonstrated at pilot-plant scale as a single-step process without chromatographic purification [1].
| Evidence Dimension | Isolation yield and purity of racemic intermediate for chiral resolution |
|---|---|
| Target Compound Data | 89–96% physical yield; 97–99% HPLC purity after acidification precipitation at 60–65 °C |
| Comparator Or Baseline | Brucine resolution method (DE-A-2059923): non-reproducible, toxic; Direct verapamil resolution: multiple recrystallizations required for acceptable ee |
| Quantified Difference | Physical yield range 89–96% vs. no reproducible yield reported for brucine method; α-methyl benzylamine resolving agent is industrially acceptable and non-toxic vs. brucine (highly toxic) |
| Conditions | Michael addition of acrylonitrile to 2-isopropyl homoveratronitrile; precipitation by acidification at 60–65 °C; pilot-plant scale validation |
Why This Matters
Procurement of CAS 36622-23-8 with verified 97%+ HPLC purity directly enables scalable chiral resolution without additional purification steps, avoiding the toxicity, regulatory, and reproducibility liabilities of legacy brucine-based protocols.
- [1] Bannister, R. M.; Brookes, M. H.; Evans, G. R.; Katz, R. B.; Tyrrell, N. D. A Scaleable Route to the Pure Enantiomers of Verapamil. Org. Process Res. Dev. 2000, 4 (6), 467–472. View Source
- [2] Bannister, R. M.; Evans, G. R.; Skead, B. M. Resolution. US Patent US5892093A, April 6, 1999. View Source
